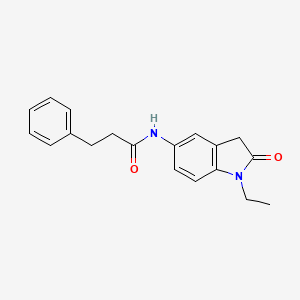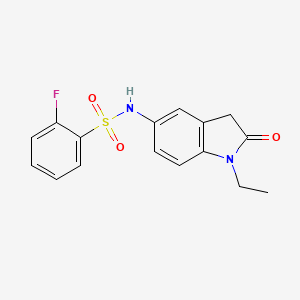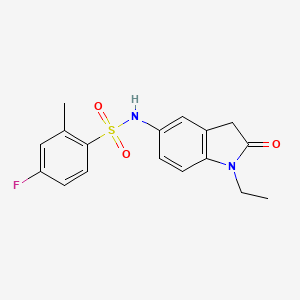
N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-3-phenylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-3-phenylpropanamide, or N-ethyl-3-phenylindole-5-carboxamide (EPICA), is a synthetic compound with potential applications in pharmacological research. It is a member of the indole-5-carboxamide family of compounds and has been studied for its potential therapeutic effects in a variety of diseases and conditions. EPICA has been studied for its potential to modulate the activity of a variety of enzymes, receptors, and transporters, as well as its ability to act as an agonist or antagonist at various targets. In addition, EPICA has been studied for its ability to modulate the activity of several neurotransmitters and neuropeptides.
科学的研究の応用
N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-3-phenylpropanamide has been studied for its potential therapeutic effects in a variety of diseases and conditions. It has been studied for its ability to modulate the activity of several enzymes, receptors, and transporters, as well as its ability to act as an agonist or antagonist at various targets. This compound has also been studied for its potential to modulate the activity of a variety of neurotransmitters and neuropeptides. In particular, it has been studied for its potential to modulate the activity of serotonin, dopamine, and norepinephrine, as well as their respective receptors.
作用機序
The mechanism of action of N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-3-phenylpropanamide is not yet fully understood. However, it is believed to act by modulating the activity of several enzymes, receptors, and transporters. It is believed to act as an agonist or antagonist at various targets, depending on the specific target and the concentration of this compound. In addition, this compound is believed to modulate the activity of several neurotransmitters and neuropeptides, including serotonin, dopamine, and norepinephrine.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been studied in a variety of in vitro and in vivo models. In general, this compound has been found to modulate the activity of several enzymes, receptors, and transporters, as well as its ability to act as an agonist or antagonist at various targets. In addition, this compound has been found to modulate the activity of several neurotransmitters and neuropeptides, including serotonin, dopamine, and norepinephrine.
実験室実験の利点と制限
The advantages of using N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-3-phenylpropanamide in laboratory experiments include its ability to modulate the activity of a variety of enzymes, receptors, and transporters, as well as its ability to act as an agonist or antagonist at various targets. In addition, this compound is relatively easy to synthesize, which makes it attractive for use in laboratory experiments. The main limitation of using this compound in laboratory experiments is that its mechanism of action is not yet fully understood.
将来の方向性
There are several potential future directions for research on N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-3-phenylpropanamide. These include further research into its mechanism of action, its potential therapeutic effects in a variety of diseases and conditions, and its ability to modulate the activity of several neurotransmitters and neuropeptides. In addition, further research into the synthesis of this compound and its potential applications in pharmacological research is warranted. Finally, further research into the potential toxicological effects of this compound is also needed.
合成法
The synthesis of N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-3-phenylpropanamide has been extensively studied. The most widely employed method is the reductive alkylation of indole-5-carboxylic acid with ethyl phenylpropionate. This reaction is carried out in the presence of a reducing agent, such as sodium borohydride, and a catalyst, such as palladium on carbon. The reaction is typically carried out in an aqueous-organic solvent mixture and yields the desired product in high yield.
特性
IUPAC Name |
N-(1-ethyl-2-oxo-3H-indol-5-yl)-3-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2/c1-2-21-17-10-9-16(12-15(17)13-19(21)23)20-18(22)11-8-14-6-4-3-5-7-14/h3-7,9-10,12H,2,8,11,13H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBTRSIXYOFSEKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)CC2=C1C=CC(=C2)NC(=O)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2H-1,3-benzodioxol-5-yl)-2-[3-(4-methoxyphenyl)-2-oxo-2,3-dihydro-1H-imidazol-1-yl]acetamide](/img/structure/B6511306.png)
![N-(3,5-dichlorophenyl)-2-[(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B6511311.png)
![ethyl 5-[(3-acetylphenyl)sulfamoyl]-1H-pyrazole-4-carboxylate](/img/structure/B6511325.png)
![3-bromo-N-{2-[3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}benzamide](/img/structure/B6511345.png)
![4-bromo-N-{2-[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}benzamide](/img/structure/B6511346.png)
![2-bromo-N-{2-[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}benzamide](/img/structure/B6511354.png)
![N-{2-[3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-4-methoxybenzamide](/img/structure/B6511359.png)
![2-methyl-N-(4-{[2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)ethyl]sulfamoyl}phenyl)propanamide](/img/structure/B6511366.png)
![N-{1-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2,4-difluorobenzamide](/img/structure/B6511379.png)


![N-{9-ethyl-10-oxo-2-oxa-9-azatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6,12,14-hexaen-13-yl}-3-(4-methoxyphenyl)propanamide](/img/structure/B6511408.png)
![N-{9-ethyl-10-oxo-2-oxa-9-azatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6,12,14-hexaen-13-yl}-3-phenylpropanamide](/img/structure/B6511409.png)
![3-methyl-N-{6-methyl-10-oxo-2-oxa-9-azatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6,12,14-hexaen-13-yl}butanamide](/img/structure/B6511413.png)